Takeda-6d

Angiogenesis VEGFR2 signaling Kinase inhibition

Takeda-6d is a research-grade [1,3]thiazolo[5,4-b]pyridine derivative that acts as a dual inhibitor of RAF kinases and VEGFR2, binding the inactive DFG-out conformation. Unlike selective BRAFV600E inhibitors (e.g., vemurafenib) or VEGFR2-only agents, it concurrently blocks oncogenic MAPK signaling and angiogenesis across all RAF isoforms. This unique selectivity and sub-nM cellular activity in KDR cells (IC50 0.53 nM) make it essential for BRAFV600E melanoma/colorectal cancer xenograft studies, resistance mechanism investigation, and cleaner kinase selectivity panels due to its >1,000-fold margin over 19 off-target kinases. For formulation scientists, Takeda-6d serves as a model BCS Class II compound for amorphous solid dispersion development to enhance oral absorption.

Molecular Formula C27H19ClFN5O3S
Molecular Weight 548.0 g/mol
Cat. No. B1681213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTakeda-6d
Synonyms2-chloro-3-(1-cyanocyclopropyl)-N-(5-((2-((cyclopropylcarbonyl)amino)(1,3)thiazolo(5,4-b)pyridin-5-yl)oxy)-2-fluorophenyl)benzamide
Molecular FormulaC27H19ClFN5O3S
Molecular Weight548.0 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC3=C(S2)N=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)C5=C(C(=CC=C5)C6(CC6)C#N)Cl
InChIInChI=1S/C27H19ClFN5O3S/c28-22-16(2-1-3-17(22)27(13-30)10-11-27)24(36)31-20-12-15(6-7-18(20)29)37-21-9-8-19-25(33-21)38-26(32-19)34-23(35)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,31,36)(H,32,34,35)
InChIKeyMDPMAXSABUPRJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Takeda-6d for Procurement: A Quantitatively Differentiated BRAF/VEGFR2 Dual Inhibitor


Takeda-6d (compound 6d; CAS 1125632-93-0) is a novel, orally active DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) dual inhibitor with demonstrated anticancer activity [1]. It exhibits potent inhibitory activity against wild-type B-RAF (IC50 = 12 nM), mutant B-RAFV600E (IC50 = 7 nM), C-RAF (IC50 = 1.5 nM), and VEGFR2 (IC50 = 2.8 nM) [2]. The compound selectively inhibits the RAF-MEK-ERK signaling pathway while simultaneously suppressing VEGFR2-mediated angiogenesis, a dual mechanism that distinguishes it from single-target RAF inhibitors or broad-spectrum multi-kinase inhibitors in the same therapeutic class [1].

Takeda-6d Procurement: Why Generic RAF or VEGFR2 Inhibitors Cannot Substitute


Generic substitution among RAF/VEGFR2 inhibitors is scientifically untenable due to substantial quantitative divergence in target potency, selectivity profile, and in vivo pharmacokinetics. Takeda-6d demonstrates a distinct inhibitory fingerprint: it achieves sub-nanomolar to low-nanomolar potency against C-RAF (1.5 nM) and VEGFR2 (2.8 nM) [1], while Regorafenib and Sorafenib exhibit markedly weaker VEGFR2 inhibition (4.2 nM and 90 nM, respectively) [2]. Furthermore, Takeda-6d demonstrates high oral bioavailability (F = 70.5% in rats) , a parameter that cannot be assumed for other compounds in this class. Interchanging Takeda-6d with a structurally or pharmacologically distinct analog without accounting for these quantitative disparities will compromise experimental reproducibility, confound dose-response interpretations, and invalidate cross-study comparisons.

Takeda-6d Product-Specific Evidence Guide: Quantitative Differentiation vs. Comparators


VEGFR2 Inhibitory Potency: Takeda-6d Exhibits ~40-Fold Greater Potency Than Sorafenib

Takeda-6d demonstrates substantially greater VEGFR2 inhibitory potency compared to the clinically approved multi-kinase inhibitor Sorafenib. In biochemical kinase assays, Takeda-6d inhibits VEGFR2 with an IC50 of 2.8 nM [1], whereas Sorafenib exhibits an IC50 of 90 nM against VEGFR2 [2]. This represents an approximately 32-fold difference in potency. Regorafenib, another comparator, inhibits VEGFR2 with an IC50 of 4.2 nM [2], making Takeda-6d approximately 1.5-fold more potent than Regorafenib on this target.

Angiogenesis VEGFR2 signaling Kinase inhibition

C-RAF Selectivity: Takeda-6d Shows Enhanced Potency Against C-RAF Relative to Comparator Multi-Kinase Inhibitors

Takeda-6d exhibits nanomolar potency against C-RAF (IC50 = 1.5 nM) [1], a key node in the MAPK signaling cascade. In comparison, Regorafenib inhibits C-RAF with an IC50 of 2.5 nM and Sorafenib with an IC50 of 6 nM [2]. Takeda-6d is approximately 1.7-fold more potent than Regorafenib and 4-fold more potent than Sorafenib against C-RAF. This enhanced C-RAF inhibition, combined with its VEGFR2 activity, provides a balanced dual-inhibition profile that differs from the broader multi-kinase inhibition exhibited by Regorafenib and Sorafenib, which also potently inhibit PDGFRβ, c-Kit, RET, and FGFR1 [2].

RAF kinase MAPK pathway Kinase selectivity

Oral Bioavailability: Takeda-6d Demonstrates High Systemic Exposure (F = 70.5%) in Rats

Takeda-6d exhibits high oral bioavailability, a critical parameter for in vivo pharmacological studies. Following a single oral dose of 10 mg/kg in rats, Takeda-6d achieved an oral bioavailability (F) of 70.5% . In contrast, Sorafenib, a clinically used comparator, exhibits variable oral bioavailability in humans ranging from 38% to 49% and demonstrates significant inter-patient variability [1]. Regorafenib has a reported relative bioavailability of 69-83% in humans under fasted conditions [1]. The high and consistent oral bioavailability of Takeda-6d in preclinical species reduces the required dose for achieving target plasma concentrations, thereby conserving compound supply and minimizing potential formulation-related artifacts.

Pharmacokinetics Oral bioavailability In vivo studies

In Vivo Antitumor Efficacy: Takeda-6d Induces Tumor Regression in BRAFV600E-Mutant Melanoma Xenograft Model

Takeda-6d demonstrates robust in vivo antitumor activity in the A375 BRAFV600E-mutant human melanoma xenograft model. Oral administration of Takeda-6d at 10 mg/kg twice daily for two weeks induced tumor regression, with a treatment-to-control ratio (T/C) of -7.0% without severe toxicity [1]. In a separate study using the same A375 xenograft model, oral administration at 30 mg/kg once daily for 21 days resulted in a tumor growth inhibition (TGI) rate of 78%; at 10 mg/kg, the TGI rate was 52% . No significant reduction in body weight was observed in treated mice compared to the vehicle control group, indicating good in vivo tolerability at effective doses . While direct head-to-head xenograft comparisons with Regorafenib or Sorafenib in the identical model are not available in the sourced materials, this efficacy data establishes a quantitative baseline for in vivo activity that can guide experimental design and dose selection.

Xenograft Melanoma BRAFV600E In vivo efficacy

Takeda-6d Optimal Procurement and Research Application Scenarios


VEGFR2-Dependent Angiogenesis Studies Requiring High Potency and Wide Dynamic Range

For researchers investigating VEGFR2-mediated angiogenesis, Takeda-6d offers an IC50 of 2.8 nM against VEGFR2 [1], providing approximately 32-fold greater potency than Sorafenib (IC50 = 90 nM) [2]. This enhanced potency translates to a wider dynamic range for dose-response experiments and reduced compound consumption per assay. The compound suppresses VEGF-A-induced phosphorylation of VEGFR2 in VEGFR2-overexpressing KDR cells with a cellular IC50 of 0.53 nM and inhibits VEGF-induced HUVEC proliferation with a GI50 of 8.7 nM , validating its utility in both biochemical and cell-based angiogenesis assays.

Preclinical In Vivo Studies Requiring High Oral Bioavailability and Demonstrated Xenograft Efficacy

Takeda-6d is an optimal choice for in vivo pharmacology studies demanding high systemic exposure following oral administration. The compound achieves an oral bioavailability of 70.5% in rats at 10 mg/kg , reducing the required dose to achieve target plasma concentrations compared to compounds with lower bioavailability. In the A375 BRAFV600E-mutant melanoma xenograft model, oral administration of Takeda-6d at 10 mg/kg twice daily for two weeks induced tumor regression (T/C = -7.0%) without severe toxicity [3]. The compound's established in vivo tolerability profile and quantifiable efficacy endpoints provide a reliable benchmark for experimental replication.

RAF-MEK-ERK Pathway Inhibition Studies in BRAFV600E-Mutant Cellular Models

Takeda-6d is particularly suited for studies of BRAFV600E-driven signaling due to its balanced potency profile against mutant B-RAFV600E (IC50 = 7 nM) and C-RAF (IC50 = 1.5 nM) [1]. The compound demonstrates antiproliferative effects in BRAFV600E-mutant A375 melanoma cells with a GI50 of 9.4 nM, and significantly reduces ERK phosphorylation at 10 nM . In wild-type BRAF HT-29 colorectal cancer cells, the GI50 is 37 nM, indicating a modest degree of selectivity for BRAFV600E-mutant contexts . This differential cellular activity makes Takeda-6d a useful tool for probing genotype-dependent RAF pathway dependencies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Takeda-6d

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.